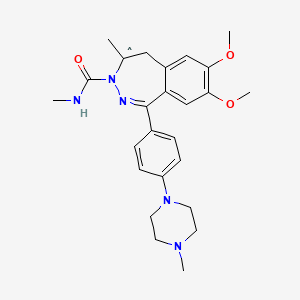

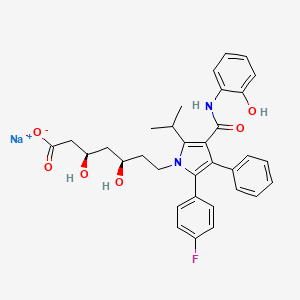

![molecular formula C20H31N7O8S2 B12350290 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prexasertib dimesylate, also known as LY2606368, is a small molecule checkpoint kinase inhibitor. It primarily targets checkpoint kinase 1 (CHK1) and has minor activity against checkpoint kinase 2 (CHK2). This compound induces DNA double-strand breaks, leading to apoptosis. It was developed by Eli Lilly and has been investigated for its potential in treating various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prexasertib dimesylate can be synthesized using a six-step continuous-flow solid-phase synthesis method. This automated process involves the use of solid-phase synthesis and continuous-flow operation, enabling efficient and scalable production. The synthesis achieves a 65% isolated yield after 32 hours of continuous execution .

Industrial Production Methods

The industrial production of prexasertib dimesylate involves continuous-flow synthesis under current Good Manufacturing Practice (cGMP) conditions. This method allows for the production of approximately 3 kg of active pharmaceutical ingredient per day. The process includes multiple continuous unit operations, such as mixed-suspension, mixed-product removal vessels, plug-flow reactors, and automated rotary evaporators .

Analyse Des Réactions Chimiques

Types of Reactions

Prexasertib dimesylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of prexasertib dimesylate include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of prexasertib, which can be used for further research and development .

Applications De Recherche Scientifique

Prexasertib dimesylate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study DNA damage response pathways and checkpoint kinase inhibition.

Biology: Investigated for its role in inducing apoptosis and disrupting DNA replication in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including solid tumors and hematologic malignancies.

Industry: Utilized in the development of new cancer therapies and combination treatments with other drugs

Mécanisme D'action

Prexasertib dimesylate exerts its effects by inhibiting checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2). These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, prexasertib dimesylate induces DNA double-strand breaks, leading to replication catastrophe and apoptosis. This mechanism makes it a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

AZD7762: Another checkpoint kinase inhibitor with similar activity against CHK1 and CHK2.

MK-8776:

CCT245737: A dual inhibitor of CHK1 and CHK2, investigated for its anticancer properties.

Uniqueness of Prexasertib Dimesylate

Prexasertib dimesylate stands out due to its high selectivity and potency as a CHK1 inhibitor. It has demonstrated efficacy in early clinical trials, both as a monotherapy and in combination with other drugs. Its ability to induce DNA damage and apoptosis in cancer cells makes it a valuable tool for cancer research and therapy .

Propriétés

Formule moléculaire |

C20H31N7O8S2 |

|---|---|

Poids moléculaire |

561.6 g/mol |

Nom IUPAC |

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |

InChI |

InChI=1S/C18H23N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23);2*1H3,(H,2,3,4) |

Clé InChI |

BSFIGJQOTLRLOH-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

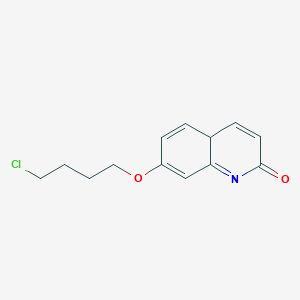

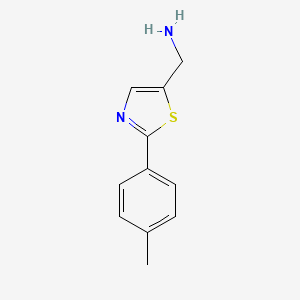

![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)

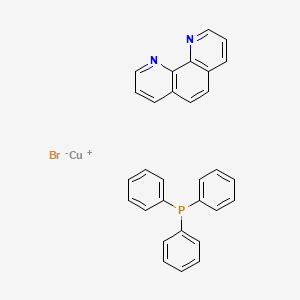

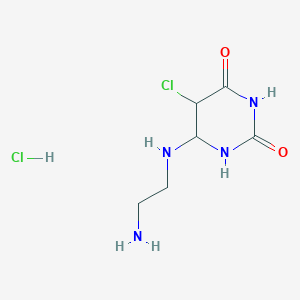

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)

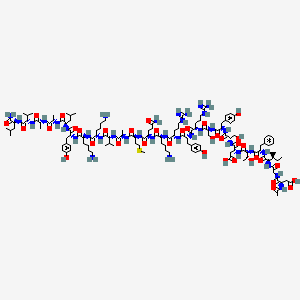

![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12350232.png)

![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)